Dezocine - 53648-55-8

Dezocine

Catalog Number: EVT-1206320
CAS Number: 53648-55-8
Molecular Formula: C16H23NO
Molecular Weight: 245.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dezocine is a synthetic opioid analgesic belonging to the benzomorphan class of opioids. [] It acts as a mixed agonist-antagonist, exhibiting partial agonist activity at the μ opioid receptor and antagonist activity at the κ opioid receptor. [, ] Dezocine plays a crucial role in scientific research, particularly in the fields of analgesia, pain management, and opioid dependence.

Synthesis Analysis

Dezocine can be synthesized through a multi-step process involving several intermediates. One reported method [] utilizes dezocine-1 as a starting material to produce dezocine-2, employing oxidizing agents like acid peroxide, alcohol peroxide, or hydrogen peroxide. Further steps involve converting dezocine-2 to dezocine-3 using inexpensive bases. Another step involves reacting a racemic intermediate, dezocine-6, with an optically pure chiral organic acid to form diastereomeric salts. Subsequent recrystallization separates these salts, yielding optically pure dezocine-6. This method is reported to be efficient, utilize mild reaction conditions, and employ readily available and safe reagents, making it suitable for industrial-scale production.

Mechanism of Action

Dezocine primarily exerts its analgesic effects through its interactions with opioid receptors. It acts as a partial agonist at the μ opioid receptor, meaning it activates the receptor but produces a weaker response than full agonists like morphine. [, , ] Dezocine also functions as a κ opioid receptor antagonist, blocking the effects of agonists at this receptor. [, , ] This unique pharmacological profile contributes to its distinct properties, including a ceiling effect for respiratory depression and potentially reduced dependence liability. [, ]

Applications
  • Analgesia and Pain Management: Dezocine has been extensively studied for its analgesic properties in various pain models, including postoperative pain, [, , , , , , , , , ] neuropathic pain, [] and cancer pain. [, ] Studies have compared its analgesic efficacy to other opioids like morphine, sufentanil, and tramadol, demonstrating its potential as an alternative analgesic option. [, , , , , , ]

  • Opioid Dependence: Dezocine's unique pharmacological profile, characterized by partial μ agonism and κ antagonism, has sparked interest in its potential for treating opioid dependence. Studies have explored its effects on morphine withdrawal symptoms and conditioned place preference, suggesting a role in alleviating opioid dependence. [, ]

  • Anesthesia: Dezocine has been investigated as an adjuvant in anesthesia, particularly in combination with propofol for gastroscopy and colonoscopy. [] Its use has been associated with decreased propofol requirements, improved awakening quality, and reduced risks of respiratory and cardiovascular depression. []

  • Anti-tumor Effects: Emerging research suggests Dezocine may possess antitumor properties. Studies have explored its potential in inhibiting the growth and metastasis of triple-negative breast cancer cells [, ] and ovarian cancer cells. []

Future Directions
  • Developing Novel Drug Delivery Systems: Research into alternative drug delivery systems, such as intranasal administration, could enhance Dezocine's bioavailability and potentially improve its therapeutic efficacy while minimizing side effects. []

  • Optimizing its Use for Specific Patient Populations: Investigating the efficacy and safety of Dezocine in specific populations, such as the elderly or those with co-morbidities, could lead to more personalized and effective pain management strategies. [, ]

Morphine

Relevance: Morphine is frequently compared to dezocine in the provided studies due to its widespread use as an analgesic and its activity at the μ-opioid receptor. Several studies investigated the interaction between dezocine and morphine when administered simultaneously, revealing that dezocine can antagonize morphine's analgesic effects in acute pain models. [, , , ] This antagonistic interaction suggests potential differences in their binding sites or downstream signaling pathways despite both interacting with the μ-opioid receptor. Furthermore, dezocine has shown promise in alleviating morphine dependence in rats, highlighting its potential as a safer alternative for pain management. []

Fentanyl

Relevance: Similar to sufentanil, fentanyl is often compared to dezocine in the context of postoperative pain management. The studies highlight that while fentanyl offers effective analgesia, it can also induce coughing, especially during anesthesia induction. Dezocine has been shown to effectively suppress fentanyl-induced coughing, potentially by modulating opioid receptor signaling pathways. [, ] This property makes dezocine a valuable adjunct to fentanyl, enhancing patient comfort and facilitating smoother anesthesia induction procedures.

Naloxone

Relevance: Naloxone is frequently employed in the studies to investigate the involvement of opioid receptors in dezocine's effects. Researchers observed that naloxone antagonized dezocine’s discriminative stimulus effects in pigeons, indicating that these effects are mediated through opioid receptors. [] Furthermore, naloxone effectively reversed the inhibitory effects of dezocine on the compound action potential of rat sciatic nerves, suggesting that dezocine's peripheral nerve effects are also mediated through opioid receptors. [] These findings confirm the role of opioid receptors in mediating some of dezocine's pharmacological actions.

Naltrindole

Relevance: Naltrindole was employed in the studies to further explore the potential interaction of dezocine with the δ-opioid receptor. Researchers found that naltrindole effectively reversed the partial substitution of the dezocine stimulus by the δ-opioid receptor agonists BW373U86 and SNC80. [] This suggests that while dezocine might exhibit some affinity for the δ-opioid receptor, its actions are not exclusively mediated through this receptor subtype. These findings contribute to a more comprehensive understanding of dezocine's complex pharmacological profile and its interaction with different opioid receptor subtypes.

β-funaltrexamine (bFNA)

Relevance: β-funaltrexamine was employed in the studies to further characterize the involvement of the μ-opioid receptor in the pharmacological effects of dezocine. Research demonstrated that β-funaltrexamine effectively antagonized the discriminative stimulus effects of dezocine, confirming the crucial role of the μ-opioid receptor in mediating these effects. [] Moreover, β-funaltrexamine was found to be more effective against the stimulus effects of dezocine and nalbuphine compared to morphine and fentanyl, suggesting potential differences in their binding sites or downstream signaling pathways at the μ-opioid receptor. [] These observations underscore the importance of the μ-opioid receptor in mediating dezocine's effects and provide insights into its unique pharmacological profile compared to other opioid analgesics.

(+)-Propoxyphene

Relevance: (+)-Propoxyphene was included in the studies to compare its discriminative stimulus effects with those of dezocine. Both drugs exhibited partial substitution for the dezocine stimulus in pigeons. [] This finding indicates that dezocine and (+)-propoxyphene might share some pharmacological similarities, possibly related to their interaction with the μ-opioid receptor.

(-)-N-allylnormetazocine

Relevance: Similar to (+)-propoxyphene, (-)-N-allylnormetazocine was included in the studies to compare its discriminative stimulus effects with those of dezocine. Like (+)-propoxyphene, it also demonstrated partial substitution for the dezocine stimulus in pigeons. [] This suggests potential overlapping pharmacological profiles between dezocine and (-)-N-allylnormetazocine, potentially linked to their shared interaction with the μ-opioid receptor.

Tramadol

Relevance: Tramadol was investigated in combination with dezocine for postoperative pain management. The results demonstrated that the combination of dezocine and tramadol provided effective pain relief, comparable to or exceeding the efficacy of either drug alone. [, ] Notably, the combination also showed a lower incidence of adverse effects compared to individual drug use, making it a potentially safer and more tolerable option for managing postoperative pain.

Dexamethasone

Relevance: Dexamethasone was combined with dezocine in a study evaluating its impact on postoperative recovery after radical mastectomy. The findings revealed that the combination of dexamethasone and dezocine effectively reduced postoperative pain, improved cellular immune function, and decreased the incidence of adverse reactions compared to dezocine alone. [] This suggests that incorporating dexamethasone with dezocine in postoperative pain management can provide a multifaceted therapeutic approach, addressing both pain and inflammation while potentially reducing the required dose of dezocine and minimizing its side effects.

Flurbiprofen Axetil

Relevance: Flurbiprofen axetil was evaluated in combination with dezocine for postoperative pain relief following thyroid surgery. The study indicated that the combined use of flurbiprofen axetil and dezocine resulted in better pain control and fewer complications compared to either drug used alone. [] This enhanced efficacy and improved tolerability highlight the potential benefits of combining drugs with different mechanisms of action to target both inflammatory and neuropathic pain pathways, ultimately optimizing postoperative pain management.

Properties

CAS Number

53648-55-8

Product Name

Dezocine

IUPAC Name

(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

InChI

InChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1

InChI Key

VTMVHDZWSFQSQP-VBNZEHGJSA-N

SMILES

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O

Solubility

1.40e-02 g/L

Synonyms

(-5alpha, 11alpha,13s)-13-amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-5,11-methanobenzocyclodecen-3-ol
13-amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-5,11-methanobenzocyclodecenol
5,11-methanobenzocyclodecen-3-ol, 13-amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-, (5alpha,11alpha,13s*)
dezocine
dezocine hydrobromide, (5alpha,11alpha,13*)-isomer
dezocine hydrobromide, (5alpha,11alpha,13S*)-isomer
dezocine hydrobromide, (5R-(5alpha,11alpha,13S*))-isomer
dezocine hydrobromide, (5S-(5alpha,11alpha,13*))-isomer
dezocine, (5alpha,11alpha,13S*)-isomer
Wy-16,225

Canonical SMILES

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O

Isomeric SMILES

C[C@]12CCCCC[C@H]([C@@H]1N)CC3=C2C=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.